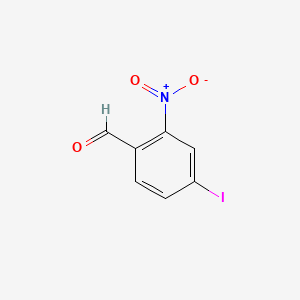

4-Iodo-2-nitrobenzaldehyde

Descripción

4-Iodo-2-nitrobenzaldehyde (C₇H₄INO₃) is a halogenated aromatic aldehyde featuring a nitro group at the 2-position and an iodine atom at the 4-position of the benzaldehyde scaffold. Its molecular weight is 277.01 g/mol, calculated from its formula . The compound is of interest in organic synthesis due to the electron-withdrawing nitro group and the iodine substituent, which can participate in cross-coupling reactions.

Propiedades

IUPAC Name |

4-iodo-2-nitrobenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4INO3/c8-6-2-1-5(4-10)7(3-6)9(11)12/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLTSVKXVJZWHGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)[N+](=O)[O-])C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4INO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-2-nitrobenzaldehyde typically involves the nitration of 4-iodobenzaldehyde. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The nitration process introduces the nitro group at the ortho position relative to the aldehyde group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable methods to achieve the desired quality .

Análisis De Reacciones Químicas

Types of Reactions: 4-Iodo-2-nitrobenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The nitro group can be reduced to an amino group, resulting in the formation of 4-iodo-2-aminobenzaldehyde.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like thiols, amines, or alkoxides can be used for substitution reactions.

Major Products:

Oxidation: 4-Iodo-2-nitrobenzoic acid.

Reduction: 4-Iodo-2-aminobenzaldehyde.

Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

4-Iodo-2-nitrobenzaldehyde has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 4-Iodo-2-nitrobenzaldehyde involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The aldehyde group can form Schiff bases with primary amines, leading to the formation of imines. These interactions can affect various biochemical pathways and cellular processes .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Isomers and Positional Effects

The position of substituents significantly impacts reactivity and properties. For example:

- 1-Iodo-4-methoxy-2-nitrobenzene (C₇H₆INO₃), reported in , replaces the aldehyde with a methoxy group. The methoxy group’s electron-donating nature contrasts with the aldehyde’s electron-withdrawing effect, influencing crystallization behavior and reactivity in substitution reactions .

Functional Group Substitutions

Replacing the aldehyde group with other functionalities leads to distinct properties:

- 4-Iodo-2-nitrobenzoic acid (C₇H₄INO₄, MW 293.02 g/mol) introduces a carboxylic acid group, increasing polarity and acidity (pKa ~2-3) compared to the aldehyde derivative. This enhances water solubility but reduces volatility .

- 4-Methyl-2-nitroaniline (C₇H₇N₂O₂, MW 153.14 g/mol), listed in , substitutes the aldehyde with an amine group. This change drastically alters reactivity, favoring electrophilic aromatic substitution over nucleophilic aldehyde reactions .

Halogen Variants

Swapping iodine for other halogens modifies molecular weight and reactivity:

- 4-Bromo-2-nitrobenzaldehyde (C₇H₄BrNO₃) has a lower molecular weight (245.02 g/mol) due to bromine’s smaller atomic mass compared to iodine. Bromine’s lower leaving-group ability in cross-coupling reactions makes the iodo derivative more reactive in Suzuki-Miyaura couplings .

- 2-Iodo-4,5-dimethoxybenzaldehyde (C₉H₉IO₄), mentioned in , adds methoxy groups, increasing steric hindrance and altering electronic properties for specialized synthetic applications .

Data Tables

Research Findings

- Crystallographic Insights : highlights that methoxy and nitro substituents in 1-Iodo-4-methoxy-2-nitrobenzene induce planar molecular geometries, with iodine contributing to dense crystal packing via halogen bonding . Similar effects may occur in this compound.

- Synthetic Utility: The iodine atom in this compound facilitates metal-catalyzed couplings (e.g., Suzuki reactions), a property less pronounced in bromo or chloro analogs .

- Electronic Effects : The nitro group at the 2-position withdraws electron density, enhancing the aldehyde’s electrophilicity for nucleophilic additions compared to isomers with nitro at the 3- or 4-positions .

Actividad Biológica

4-Iodo-2-nitrobenzaldehyde (CHINO) is a halogenated nitro compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by case studies and research findings.

This compound is characterized by the presence of an iodine atom and a nitro group attached to a benzaldehyde structure. This unique configuration contributes to its reactivity and biological interactions.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria are critical in determining its effectiveness.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 30 |

The presence of the nitro group enhances its interaction with bacterial membranes, leading to increased permeability and subsequent cell death .

2. Anticancer Activity

This compound has shown promising anticancer properties in various studies. Its cytotoxic effects have been evaluated using different cancer cell lines, including breast cancer (MCF-7) and oral squamous cell carcinoma (TSCCF). The IC values indicate the concentration required to inhibit cell growth by 50%.

| Cell Line | IC (µg/mL) | Duration (h) |

|---|---|---|

| MCF-7 | 45 | 72 |

| TSCCF | 75 | 72 |

The mechanism of action appears to involve apoptosis induction, as evidenced by DAPI staining that reveals nuclear fragmentation in treated cells .

3. Anti-inflammatory Activity

The compound also exhibits anti-inflammatory effects, potentially through the inhibition of cyclooxygenase (COX) enzymes. A study found that derivatives of this compound could reduce inflammation markers such as TNF-α and IL-1β in vitro, suggesting a multi-target mechanism .

Case Studies

Case Study: Anticancer Efficacy

A study published in the International Journal of Molecular and Cellular Medicine assessed the anticancer activity of this compound derivatives against TSCCF cells. The results indicated a dose-dependent response with significant apoptotic effects at higher concentrations. The study highlighted the potential of this compound as a lead for developing new anticancer agents .

Case Study: Antimicrobial Properties

In another investigation, researchers evaluated the antimicrobial efficacy of various nitro-substituted benzaldehydes, including this compound. The findings revealed that this compound was particularly effective against resistant bacterial strains, showcasing its potential as an alternative therapeutic agent in treating infections caused by multidrug-resistant organisms .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Iodo-2-nitrobenzaldehyde, and how can reaction efficiency be optimized?

- Methodology : Direct iodination of 2-nitrobenzaldehyde using iodine monochloride (ICl) in acetic acid under controlled temperature (60–80°C) is a common approach. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 4:1). Optimize yield by adjusting stoichiometry (1.2–1.5 eq ICl) and reaction time (6–8 hrs). Post-reaction purification involves quenching with sodium thiosulfate and recrystallization from ethanol/water .

- Key Metrics : Melting point (103–106°C) and NMR (¹H, 13C) confirm purity. Compare with reference spectra from databases like NIST Chemistry WebBook or CAS Common Chemistry .

Q. How should researchers characterize the purity of this compound, and what analytical techniques are most reliable?

- Methodology :

- HPLC : Use a C18 column with UV detection at 254 nm; mobile phase = methanol/water (70:30). Retention time should match standards.

- Mass Spectrometry (MS) : ESI-MS in negative mode to detect [M-H]⁻ ion (m/z ~ 291).

- Elemental Analysis : Confirm C, H, N, I percentages within ±0.3% of theoretical values .

- Cross-Validation : Compare IR spectra (C=O stretch ~1700 cm⁻¹, NO₂ asymmetric stretch ~1520 cm⁻¹) with published data .

Q. What safety protocols are critical when handling this compound in the laboratory?

- PPE Requirements : Wear nitrile gloves, lab coat, and safety goggles. Use OV/AG/P99 respirators if handling powders in unventilated spaces .

- Waste Disposal : Collect halogenated waste in sealed containers for incineration. Avoid aqueous disposal due to iodinated byproducts .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodology :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to model the iodine-carbon bond dissociation energy (BDE). Compare with analogous compounds (e.g., 4-bromo-2-nitrobenzaldehyde) to assess leaving-group propensity .

- QSPR Models : Apply Quantitative Structure-Property Relationship (QSPR) to predict solubility (log Pow ~0.767) and reaction kinetics in Suzuki-Miyaura couplings .

Q. What strategies resolve contradictions in reported spectral data for this compound derivatives?

- Approach :

- Comparative Analysis : Replicate synthesis under varying conditions (e.g., solvent polarity, temperature) and validate results with 2D NMR (COSY, HSQC) to distinguish structural isomers.

- Database Cross-Check : Cross-reference with NIST and PubChem entries to identify common artifacts (e.g., solvent peaks in ¹H NMR) .

Q. How does steric and electronic effects influence the stability of this compound under acidic or basic conditions?

- Experimental Design :

- Stability Assays : Incubate the compound in pH 2 (HCl) and pH 12 (NaOH) buffers at 25°C. Monitor degradation via HPLC every 24 hrs.

- Mechanistic Insight : Nitro groups increase electrophilicity, accelerating hydrolysis in basic conditions. Iodo substituents may stabilize intermediates through resonance .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining regioselectivity?

- Optimization Strategies :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.